tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound that features a boronate ester group and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and esterification, to introduce the boronate ester group and form the final bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used to create molecules that target specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other organic molecules makes it valuable in materials science.
Mechanism of Action
The mechanism by which tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects depends on its application. In chemical reactions, the boronate ester group acts as a nucleophile, participating in various substitution reactions. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
What sets tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate apart from similar compounds is its unique bicyclic structure, which provides distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required.
Properties
Molecular Formula |
C17H30BNO4 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h11-13H,8-10H2,1-7H3 |
InChI Key |
LNPLYXHKIVTDJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3CCC2N3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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